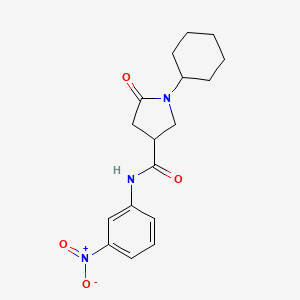
1-cyclohexyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-109, is a synthetic compound that belongs to the class of molecules called pyrrolidine carboxamides. This compound has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of addiction and other neurological disorders.
Mécanisme D'action
The mechanism of action of 1-cyclohexyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of histone deacetylase, which is an enzyme that plays a critical role in the regulation of gene expression in the brain. By inhibiting this enzyme, 1-cyclohexyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide can alter the expression of genes involved in addiction and other neurological disorders, leading to a reduction in drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects:
1-cyclohexyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects in animal models and human studies. These effects include the reduction of cocaine and alcohol use, as well as the reduction of cravings and withdrawal symptoms associated with addiction. 1-cyclohexyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-cyclohexyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is its specificity for histone deacetylase, which makes it a promising candidate for the treatment of addiction and other neurological disorders. However, the compound is highly sensitive to air and moisture, which can make it difficult to work with in the laboratory. Additionally, 1-cyclohexyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has not yet been approved for human use, and more research is needed to determine its safety and efficacy in clinical trials.
Orientations Futures
There are many potential future directions for research on 1-cyclohexyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, including the development of new formulations and delivery methods that can improve its stability and bioavailability. Additionally, further studies are needed to determine the safety and efficacy of 1-cyclohexyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide in clinical trials, as well as its potential applications in the treatment of other neurological disorders. Overall, 1-cyclohexyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has the potential to be a valuable tool in the fight against addiction and other neurological disorders, and further research is needed to fully explore its therapeutic potential.
Méthodes De Synthèse
1-cyclohexyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a multi-step process that involves the reaction of cyclohexylamine with 3-nitrobenzoyl chloride, followed by the addition of pyrrolidine-2,5-dione and subsequent purification steps. The synthesis of 1-cyclohexyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is considered to be a challenging process due to the sensitivity of the compound to air and moisture.
Applications De Recherche Scientifique
1-cyclohexyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of addiction, specifically for cocaine and alcohol dependence. The compound works by inhibiting the activity of the enzyme called histone deacetylase, which plays a critical role in the regulation of gene expression in the brain. By inhibiting this enzyme, 1-cyclohexyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide can alter the expression of genes involved in addiction and other neurological disorders, leading to a reduction in drug-seeking behavior and other addictive behaviors.
Propriétés
IUPAC Name |
1-cyclohexyl-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-16-9-12(11-19(16)14-6-2-1-3-7-14)17(22)18-13-5-4-8-15(10-13)20(23)24/h4-5,8,10,12,14H,1-3,6-7,9,11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISAEQLGNNVXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805456 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylbenzamide](/img/structure/B5068760.png)
![N-(4-isopropylphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5068767.png)
![4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5068773.png)
![N-ethyl-2-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5068781.png)
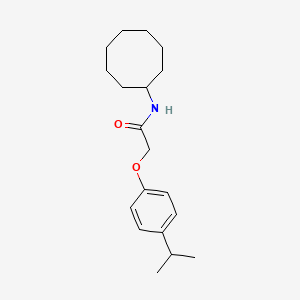
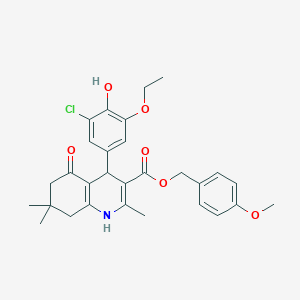
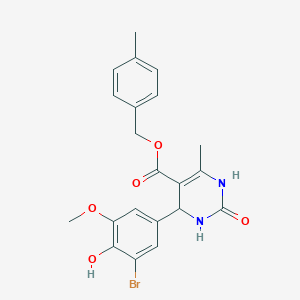
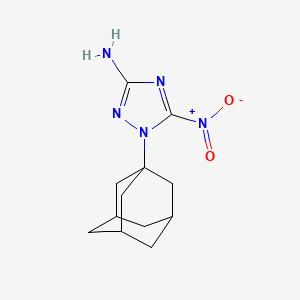
![phenyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5068812.png)
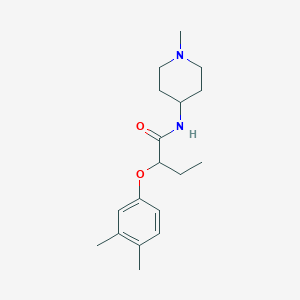
![2-amino-4-(3-chlorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5068819.png)
![5-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5068822.png)
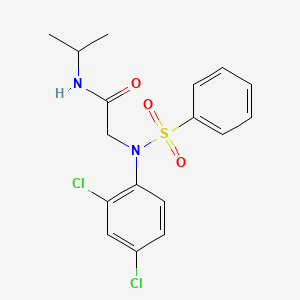
![2-amino-5'-bromo-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5068840.png)